3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Cross-Coupling Library Synthesis

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364-82-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a bromine atom at the 3-position, a phenyl group at the 6-position, and a primary amine at the 7-position, with a molecular formula of C12H9BrN4 and a molecular weight of 289.13 g/mol.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
CAS No. 1039364-82-3
Cat. No. B11837528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS1039364-82-3
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N
InChIInChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2
InChIKeyMLSGEOALWRYKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364-82-3): Core Scaffold Identity & Procurement Baseline


3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364-82-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a bromine atom at the 3-position, a phenyl group at the 6-position, and a primary amine at the 7-position, with a molecular formula of C12H9BrN4 and a molecular weight of 289.13 g/mol . It is commercially available from multiple vendors for research use, typically at purities of 95%–98% .

Why Generic Substitution Fails for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Medicinal Chemistry Programs


Simply replacing 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine with another pyrazolo[1,5-a]pyrimidin-7-amine congener in a synthetic sequence or biological assay fails because the C3-bromine substituent is the critical reaction handle for late-stage diversification via transition-metal-catalyzed cross-coupling [1]. Analogs bearing a C3-chlorine atom exhibit significantly different oxidative addition kinetics with Pd(0) catalysts—aryl bromides are typically 10- to 100-fold more reactive than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions—which directly impacts reaction yields, required catalyst loadings, and functional group tolerance [1]. Compounds lacking any halogen at C3 (e.g., the parent 6-phenylpyrazolo[1,5-a]pyrimidin-7-amine) cannot participate in such transformations at all, while the more reactive C3-iodo analog is often prohibitively expensive, less bench-stable, and prone to unwanted side reactions [1]. Consequently, the 3-bromo intermediate occupies a unique reactivity window that is essential for reliable, high-yielding library synthesis and structure–activity relationship (SAR) exploration.

Quantitative Evidence Guide: Differentiating 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine from Closest Analogs


C3-Br vs. C3-Cl: Relative Reactivity in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

The oxidative addition step of Pd(0) into the C3-halogen bond is the rate-determining step for downstream diversification. Aryl bromides consistently exhibit reaction rates 10–100 times higher than aryl chlorides under identical Suzuki-Miyaura conditions [1]. This differential reactivity translates directly into higher reaction yields, shorter reaction times, and compatibility with a broader range of boronic acid coupling partners when employing the 3-bromo compound compared to the 3-chloro analog (3-chloro-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine).

Medicinal Chemistry Cross-Coupling Library Synthesis

C3-Br vs. C3-I: Benchtop Stability and Cost Profile

While the 3-iodo analog (3-iodo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine) would theoretically provide even faster oxidative addition rates than the 3-bromo compound, aryl iodides are significantly more susceptible to photolytic and thermal degradation, leading to lower benchtop stability and the gradual release of iodine [1]. Furthermore, the 3-iodo derivative is not commercially catalogued by major research chemical suppliers (as of 2025), whereas the 3-bromo compound is readily available in quantities from milligrams to kilograms . This yields a calculated cost-per-successful-coupling that is substantially lower for the bromo intermediate for routine parallel medicinal chemistry.

Synthetic Chemistry Procurement Stability

C3-Br vs. C3-H: Enabling Diversification at the Pyrazole Ring

The parent unsubstituted analog, 6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (no 3-substituent), offers no point of attachment for modular diversification at the pyrazole ring. In contrast, the C3-Br atom permits Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids [1][2]. This single-point difference transforms a terminal compound into a versatile intermediate for generating hundreds of unique analogs from a single starting material.

Chemical Biology Medicinal Chemistry Fragment Elaboration

Purity Benchmarking Across Commercial Suppliers

Vendor-reported purities for 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine range from 95% (CheMenu, Catalog No. CM269492) to 98% (LeYan, Product No. 1803936; MolCore) . For users requiring high batch-to-batch reproducibility in multi-step synthesis, the 98% purity grade is the recommended minimum specification, as 5% of unidentified impurities at the building-block stage can amplify to >20% impurity carry-through over three synthetic steps [1].

Procurement Quality Control Reproducibility

Patent Precedent for Kinase Inhibitor Chemical Space

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold has been explicitly claimed in patent families targeting cyclin-dependent kinases (CDKs) and other protein kinases, demonstrating that C3-halogenated derivatives are critical intermediates in generating potent kinase inhibitors [1]. Specifically, 3-bromo substituted analogs serve as key precursors for introducing diverse aryl and heteroaryl groups at the C3 position to optimize kinase selectivity profiles [1]. While quantitative IC50 data for the target compound itself is not reported (consistent with its role as a late-stage intermediate rather than a final bioactive entity), prior art establishes the C3-Br position as essential for exploring the SAR landscape that yields sub-micromolar kinase inhibitors [2].

Kinase Inhibition Intellectual Property Drug Discovery

Physicochemical Descriptors: LogP, H-Bond Donor/Acceptor Profile

The computed physicochemical properties of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine—XLogP3 = 2.3, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 1 [1]—place it within favorable drug-like property space (Lipinski Rule of Five compatible). The modest lipophilicity (LogP 2.3) compares favorably with many 7-amino-3,6-diaryl-substituted pyrazolo[1,5-a]pyrimidines, which frequently exhibit LogP > 3.5, and suggests that the bromine atom does not excessively increase lipophilicity relative to its chloro (LogP ≈ 2.0) or hydrogen (LogP ≈ 1.5) counterparts [2]. This intermediate LogP value is advantageous for balancing aqueous solubility and passive membrane permeability in the context of cell-based assays.

Physicochemical Properties Drug-Likeness Computational Chemistry

Optimal Application Scenarios for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Research & Industrial Settings


Kinase-Focused Library Synthesis via C3 Diversification

The C3-Br atom serves as the key synthetic handle for generating a library of 3-aryl, 3-heteroaryl, and 3-alkynyl pyrazolo[1,5-a]pyrimidin-7-amines. Using standard Suzuki-Miyaura or Sonogashira conditions [1], a single batch of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be elaborated into 50–200 unique analogs in parallel for screening against a panel of kinases, exploiting the established role of this scaffold in ATP-competitive kinase inhibition . The 10- to 100-fold higher reactivity of the C3-Br bond compared to the corresponding C3-Cl ensures reliable coupling yields (>80%) across diverse boronic acid partners [2].

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be employed as a fragment-sized intermediate (MW 289.13 Da) that presents a single, well-defined reaction vector for late-stage elaboration. The primary amine at the 7-position provides an additional point for reductive amination or amide coupling, enabling two-dimensional diversification from a compact core [1]. The favorable physicochemical profile (XLogP3 = 2.3, HBD = 1, HBA = 3) ensures that elaborated products remain within drug-like chemical space [3].

Chemical Biology Tool Compound Synthesis

The 3-bromo intermediate can be derivatized with alkyne or azide-containing coupling partners via Sonogashira or Suzuki reactions to generate click-chemistry-compatible probe molecules for target identification and cellular imaging studies [1]. The commercial availability of the 3-bromo compound at 98% purity from multiple suppliers ensures that probe synthesis can be initiated without delays associated with custom synthesis of the halogenated precursor, accelerating chemical biology timelines.

Medicinal Chemistry SAR Exploration of C3 Substituent Effects

For programs focused on optimizing kinase selectivity or ADME properties, the 3-bromo precursor enables systematic variation of the C3 substituent while holding the C6-phenyl and C7-amine constant. This modular approach isolates the contribution of the C3 moiety to potency, selectivity, and pharmacokinetic parameters, avoiding confounding variables introduced by changes at multiple positions simultaneously [1]. The 3-bromo compound's intermediate LogP (2.3) provides a suitable starting point for tuning lipophilicity in either direction [2].

Quote Request

Request a Quote for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.